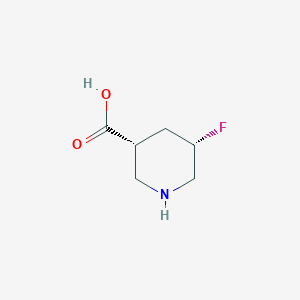
rel-(3R,5S)-5-Fluoropiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,5S)-5-Fluoropiperidine-3-carboxylic acid: is a chiral fluorinated piperidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis of complex organic molecules. The presence of the fluorine atom and the chiral centers at positions 3 and 5 contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,5S)-5-Fluoropiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Chiral Resolution: The chiral centers at positions 3 and 5 are introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic methods or chiral catalysts can be employed to achieve high enantioselectivity.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: rel-(3R,5S)-5-Fluoropiperidine-3-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rel-(3R,5S)-5-Fluoropiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(3R,5S)-5-Fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and metabolic stability. The chiral centers contribute to its enantioselective interactions with biological targets, leading to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
rel-(3R,5S)-5-Fluoropiperidine-3-carboxylic acid: can be compared with other fluorinated piperidine derivatives, such as:
Uniqueness
- The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics distinguish it from other halogenated piperidine derivatives and make it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
147727-14-8 |
|---|---|
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
0 |
Synonyms |
3-Piperidinecarboxylicacid,5-fluoro-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















